N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-3-27-17-10-6-15(7-11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-4-8-16(21)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIQLRFPNUPTPO-LPYMAVHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.3 g/mol. The compound contains a bromobenzene moiety and an ethoxyphenyl group, which are essential for its biological interactions.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide are summarized below.
1. Anticancer Activity
Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
3. Analgesic Effects
In animal models, the compound exhibited analgesic properties comparable to standard analgesics like ibuprofen. This effect was assessed using the tail-flick test and formalin test, indicating its potential use in pain management.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant cytotoxicity against MCF-7 breast cancer cells | MTT assay for cell viability |
| Study 2 | Reduction in inflammatory markers in LPS-stimulated macrophages | ELISA for cytokine quantification |
| Study 3 | Demonstrated analgesic effects in rodent models | Tail-flick and formalin tests |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide. For instance, derivatives containing the pyrazole moiety have shown promising results against multiple cancer cell lines. A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells, with growth inhibition percentages exceeding 80% .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | MCF7 | 82 |
| Compound B | SNB-19 | 86.61 |
| Compound C | OVCAR-8 | 85.26 |
Antimicrobial Properties
In addition to its anticancer properties, N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide may also possess antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives demonstrated significant antimicrobial activity, suggesting that this compound could be explored for use in treating infections caused by resistant pathogens .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | P. aeruginosa | 12 |
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive study focused on synthesizing various N-aryl pyrazoles, including N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide. The synthesized compounds were subjected to biological evaluation against different cancer cell lines and exhibited promising results in inhibiting cell proliferation through apoptosis mechanisms .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide and its potential biological targets. These studies revealed favorable binding affinities, suggesting that this compound could effectively interact with key proteins involved in cancer progression and microbial resistance .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves a multi-step protocol:
Core Pyrazole Formation : Start with cyclization of hydrazine derivatives (e.g., phenylhydrazine) with β-keto esters or diketones to form the pyrazole ring. Ethyl acetoacetate is a common precursor for 5-aminopyrazole intermediates .
Schiff Base Condensation : React the pyrazole-5-carboxylic acid derivative with a substituted benzaldehyde (e.g., 4-bromophenyl ethylideneamine) under acidic or reflux conditions to form the imine linkage .
Functionalization : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki reaction) if aryl halides are present .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., ethoxyphenyl vs. bromophenyl groups). Distinct peaks for the imine proton (~8.5 ppm) and pyrazole protons (~6–7 ppm) are diagnostic .
- X-ray Crystallography : Resolves stereochemistry of the (E)-ethylideneamino group and hydrogen-bonding patterns in the carboxamide moiety. Crystallization in ethanol or DMSO is common .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z ~450–460) .
Advanced: How do substituent modifications (e.g., bromophenyl vs. fluorophenyl) influence biological activity?
- Electron-Withdrawing Groups : Bromine at the 4-position enhances electrophilicity, potentially improving receptor binding (e.g., enzyme inhibition via halogen bonding). Fluorine analogs may increase metabolic stability but reduce π-π stacking .
- Ethoxy vs. Methoxy : Ethoxy groups improve lipophilicity (logP), enhancing membrane permeability. Methoxy derivatives show higher solubility but lower CNS penetration in preclinical models .
- Methodology : Perform comparative SAR using in vitro assays (e.g., IC against kinases) paired with computational docking (AutoDock Vina) to map steric/electronic effects .
Advanced: What computational strategies optimize reaction pathways for scaled synthesis?
- Quantum Chemical Calculations : Use Gaussian 09 to model transition states and identify low-energy pathways for imine formation .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) for yield improvement .
- In Silico Retrosynthesis : Tools like ICSynth (ICReDD) propose alternative routes using available intermediates (e.g., 4-bromophenyl ethylideneamine from ) .
Advanced: What in vitro assays are used to evaluate this compound’s enzyme inhibition potential?
- Kinase Inhibition : Screen against EGFR or CDK2 using fluorescence polarization (FP) assays. IC values correlate with pyrazole-carboxamide interactions in the ATP-binding pocket .
- Carbonic Anhydrase Inhibition : Measure esterase activity via 4-nitrophenyl acetate hydrolysis. Ethoxyphenyl substituents show higher inhibition (K ~50 nM) due to hydrophobic pocket fitting .
- CYP450 Metabolism : Use LC-MS/MS to monitor metabolite formation (e.g., demethylation of ethoxy groups) in human liver microsomes .
Advanced: How can solubility and bioavailability be improved without compromising activity?
- Prodrug Design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) or PEGylate the ethoxyphenyl group .
- Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility. X-ray powder diffraction (XRPD) monitors stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release. Characterize via dynamic light scattering (DLS) .
Advanced: What challenges arise in resolving crystallographic disorder in the pyrazole ring?
- Disordered Ethylideneamino Group : Use SHELXL refinement with PART instructions to model multiple conformations. Anisotropic displacement parameters (ADPs) clarify thermal motion .
- Hydrogen Bonding Networks : Analyze Hirshfeld surfaces (CrystalExplorer) to identify key interactions (e.g., N–H⋯O bonds) that stabilize the lattice .
- Low-Temperature Data Collection : Cool crystals to 100 K (liquid nitrogen) to reduce thermal disorder and improve resolution (<0.8 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
